L-Glutamic Acid-d5

Übersicht

Beschreibung

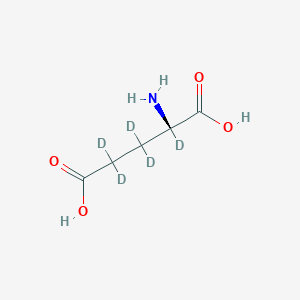

L-Glutamic Acid-d5, also known as L-Glutamic-2,3,3,4,4-d5 acid, is a deuterated form of L-glutamic acid. This compound is a non-essential amino acid and plays a crucial role in cellular metabolism. Its salt form, glutamate, is an important neurotransmitter in the central nervous system and is involved in various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic Acid-d5 involves the incorporation of deuterium atoms into the L-glutamic acid molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the L-glutamic acid are replaced with deuterium atoms using deuterated reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated water (D2O) and other deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutamic Acid-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxo acids, amines, and substituted derivatives of this compound. These products have various applications in scientific research and industry .

Wissenschaftliche Forschungsanwendungen

Neurochemical Research

Quantification of Neurotransmitters

L-Glutamic Acid-d5 serves as an internal standard in mass spectrometry (MS) techniques for quantifying neurotransmitters like glutamate and gamma-aminobutyric acid (GABA) in biological samples. A study developed a gas chromatography-tandem mass spectrometry (GC-MS/MS) method that successfully quantified these neurotransmitters in mouse brain tissues. The method demonstrated high sensitivity with limits of detection at 100 ng/mL for glutamate and 250 ng/mL for GABA, showcasing the effectiveness of using deuterated standards for accurate measurements .

Case Study: Neurotransmitter Levels in Genetic Models

In another research effort, the effects of deleting specific organic anion transporters (Oat1 and Oat3) on murine CNS levels of glutamate were investigated. Using this compound as an internal standard, researchers found comparable concentrations of glutamate between wild-type and genetically modified mice at different ages, providing insights into the role of these transporters in neurotransmitter regulation .

Metabolomics

Stable Isotope Dilution Techniques

this compound is integral to stable isotope dilution methods used in metabolomics to study metabolic pathways. It allows researchers to trace metabolic fates of glutamate in various biological systems. For instance, a study utilized hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) to quantify glutamate and related metabolites in mouse brain tissues, achieving recovery rates between 83.3% and 98.7% with low relative standard deviations .

Table: Summary of Metabolomic Applications

Clinical Applications

Plasma Analysis

In clinical settings, this compound is used as an internal standard for measuring plasma levels of glutamate and GABA following supplementation. A study established a reliable quantification method using deuterated standards to assess the pharmacokinetics of GABA supplements in human plasma, ensuring accurate results through rigorous calibration and validation processes .

Case Study: GABA Supplementation Effects

Research examining the effects of GABA supplementation found that plasma levels could be accurately measured using this compound as an internal standard. This allowed for detailed pharmacokinetic profiling essential for understanding the efficacy and safety of GABA-related supplements .

Agricultural Research

Impact on Plant Growth

this compound has also been applied in agricultural studies to evaluate its effects on plant productivity. A study investigated the application of L-glutamic acid on winter crops, revealing significant improvements in seed yield and quality when compared to control groups without amino acid application . This highlights the potential for using deuterated amino acids to enhance agricultural productivity.

Wirkmechanismus

L-Glutamic Acid-d5 exerts its effects by acting as an excitatory neurotransmitter in the central nervous system. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors. These receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to L-Glutamic Acid-d5 include:

- L-Glutamic acid

- Glutamate

- Glutaminol-d5

- Glutaton-d5

- Glutamidex-d5

Uniqueness

What sets this compound apart from these similar compounds is the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies, providing insights that are not possible with non-deuterated compounds .

Biologische Aktivität

L-Glutamic Acid-d5 (C5D5H4NO4) is a deuterated form of the non-essential amino acid L-glutamic acid, which plays a crucial role in various biological processes. This article explores the biological activity of this compound, its applications in research, and its implications in therapeutic contexts.

Overview of this compound

This compound is primarily used as a stable isotope-labeled compound in biochemical research. Its unique properties allow for precise tracking of metabolic pathways involving glutamate, a key neurotransmitter in the central nervous system. The deuteration enhances the stability and detection of this compound in various analytical techniques.

1. Neurotransmission

L-Glutamic acid is the most abundant excitatory neurotransmitter in the brain, facilitating synaptic transmission and plasticity. The deuterated form, this compound, is utilized in studies to trace glutamate metabolism and its effects on neuronal signaling pathways.

2. Metabolic Pathways

This compound participates in several metabolic pathways:

- Krebs Cycle : It serves as a substrate for the synthesis of α-ketoglutarate, an essential intermediate in cellular respiration.

- Nitrogen Metabolism : It plays a role in nitrogen transport and metabolism, contributing to amino acid synthesis and ammonia detoxification.

1. Quantification Techniques

This compound is often used as an internal standard in mass spectrometry and chromatography for quantifying glutamate levels in biological samples. Studies have demonstrated its effectiveness in measuring plasma concentrations of glutamate and related neurotransmitters, ensuring accurate data collection .

| Method | Sensitivity | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| GC-MS/MS | High | 100 ng/mL | 0.5 μg/mL |

| LC-MS | Moderate | 3.43 ng/mL | 277.8 ng/mL |

2. Case Studies

Several studies have highlighted the utility of this compound:

- A study demonstrated its role in tracking glutamate metabolism under various physiological conditions, revealing insights into the metabolic dysregulation seen in neurological disorders .

- Another investigation utilized this compound to assess changes in neurotransmitter levels following pharmacological interventions, providing valuable data on drug efficacy and mechanism of action .

1. Cancer Research

Recent findings indicate that manipulating glutamate metabolism can have therapeutic benefits in cancer treatment. Compounds that alter glutamate levels may disrupt tumor growth by targeting metabolic pathways essential for cancer cell proliferation . this compound can be instrumental in these studies by serving as a tracer to monitor how cancer cells utilize glutamate.

2. Neurodegenerative Diseases

Research into neurodegenerative diseases has also benefited from this compound. Its use in tracing glutamate dynamics can help elucidate mechanisms underlying conditions such as Alzheimer's disease and multiple sclerosis, where glutamate excitotoxicity is a concern .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-NKXUJHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482295 | |

| Record name | Glutamicol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2784-50-1 | |

| Record name | Glutamicol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.